molecular formula C10H15NO3 B1275957 1-Cyclopentyl-5-oxopyrrolidine-3-carboxylic acid CAS No. 696647-78-6

1-Cyclopentyl-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B1275957
M. Wt: 197.23 g/mol
InChI Key: DZQZKPNTCXAUKJ-UHFFFAOYSA-N
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Description

1-Cyclopentyl-5-oxopyrrolidine-3-carboxylic acid is a compound that is structurally related to various biologically active molecules. Although the provided papers do not directly discuss this compound, they do provide insights into similar structures and their biological activities, which can be informative for understanding the potential characteristics and applications of 1-Cyclopentyl-5-oxopyrrolidine-3-carboxylic acid.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that may include cyclization, substitution, and functional group transformations. For instance, the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives involves the introduction of various substituents and the formation of heterocyclic moieties . Similarly, the synthesis of 3-(cyclohexylamino)-2-arylimidazo[1,2-a]pyridine-8-carboxylic acids is achieved through a three-component condensation reaction, demonstrating the versatility of carboxylic acid derivatives in combinatorial chemistry .

Molecular Structure Analysis

The molecular structure of compounds related to 1-Cyclopentyl-5-oxopyrrolidine-3-carboxylic acid can be complex, with various substituents influencing their conformation and reactivity. X-ray diffraction analysis is often used to unambiguously assign the structure of such compounds . The presence of cyclopentyl and pyrrolidine rings suggests that the compound may exhibit significant conformational rigidity, which can affect its interaction with biological targets.

Chemical Reactions Analysis

Compounds with a carboxylic acid moiety, such as 1-Cyclopentyl-5-oxopyrrolidine-3-carboxylic acid, can undergo a variety of chemical reactions. These may include esterification, amidation, and reactions with amines to form amides or with alcohols to form esters. The reactivity of the carboxylic acid group can be influenced by adjacent functional groups and the overall molecular conformation .

Physical and Chemical Properties Analysis

The physical and chemical properties of carboxylic acid derivatives are influenced by their functional groups and molecular structure. For example, cyclopentane-1,3-diones, which are structurally related to 1-Cyclopentyl-5-oxopyrrolidine-3-carboxylic acid, exhibit pKa values similar to carboxylic acids and can serve as isosteres, suggesting that the cyclopentyl derivative may also have acidic properties . The presence of a 5-oxopyrrolidine moiety could contribute to the compound's lipophilicity and potential for forming hydrogen bonds, which are important for biological interactions .

Scientific Research Applications

1. Anti-inflammatory Research

  • Application : This compound has been used in the synthesis of a series of pyrrolidinone derivatives for anti-inflammatory evaluation .

2. Antioxidant Research

  • Application : They are used for stabilization of food products, polymeric products, petrochemicals, cosmetics, and pharmaceuticals .

3. Antimicrobial Activity Research

  • Application : This compound and its analogues have been explored for their in vitro antimicrobial activity against multidrug-resistant pathogens .
  • Results : The compounds showed structure-dependent antimicrobial activity against Gram-positive pathogens (S. aureus, E. faecalis, C. difficile) .

Safety And Hazards

For safety and hazards information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

1-cyclopentyl-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c12-9-5-7(10(13)14)6-11(9)8-3-1-2-4-8/h7-8H,1-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZQZKPNTCXAUKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CC(CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10406478
Record name 1-cyclopentyl-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopentyl-5-oxopyrrolidine-3-carboxylic acid

CAS RN

696647-78-6
Record name 1-cyclopentyl-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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